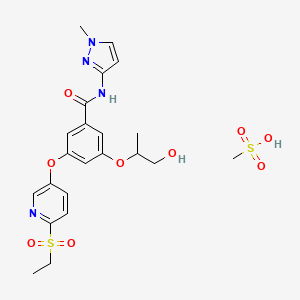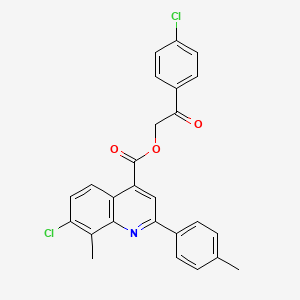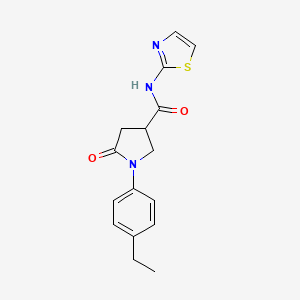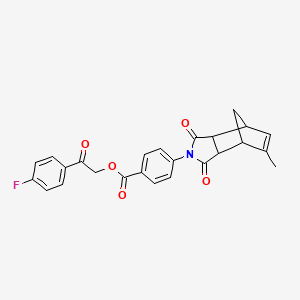![molecular formula C14H15FN2O5 B12460628 (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)
(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyclohexane ring substituted with a carboxylic acid group and a fluorinated nitrophenyl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Fluorinated Nitrophenyl Carbamoyl Moiety: This step involves the reaction of the cyclohexane derivative with 2-fluoro-5-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carbamoyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylates, carbonyl compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-[(2-chloro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(2-bromo-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- (1R,2S)-2-[(2-iodo-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to molecular targets compared to other halogenated analogs.
Properties
Molecular Formula |
C14H15FN2O5 |
|---|---|
Molecular Weight |
310.28 g/mol |
IUPAC Name |
(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15FN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,16,18)(H,19,20)/t9-,10+/m0/s1 |
InChI Key |
UMTZIGJKVNAMAJ-VHSXEESVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(2S,3R,4S,5S,6R)-6-({[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-4-methoxyphenyl)ethanone](/img/structure/B12460545.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoate](/img/structure/B12460553.png)
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}phenol](/img/structure/B12460557.png)

![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12460583.png)

![2,4-dichloro-N-(3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12460597.png)
![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)



![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)

